4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline
Description
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline is an organic compound that features a pyrrolidine ring substituted with ethoxy and methoxy groups, attached to an aniline moiety
Properties
IUPAC Name |
4-(3-ethoxy-4-methoxypyrrolidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-3-17-13-9-15(8-12(13)16-2)11-6-4-10(14)5-7-11/h4-7,12-13H,3,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYRVCWUHFJDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized using a cyclization reaction involving appropriate precursors such as allylamine or 4-methoxybenzylamine.
Substitution Reactions: The ethoxy and methoxy groups are introduced through substitution reactions.
Coupling with Aniline: The final step involves coupling the substituted pyrrolidine with an aniline derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways . For instance, it may inhibit or activate certain enzymes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)benzene: Similar structure but lacks the aniline moiety.
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)pyridine: Contains a pyridine ring instead of an aniline moiety.
Uniqueness
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline is unique due to its specific substitution pattern and the presence of both ethoxy and methoxy groups on the pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
4-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline, a compound with diverse chemical properties, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with an ethoxy and methoxy group, linked to an aniline moiety. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Research indicates that it may function as a modulator of neurotransmitter systems, potentially influencing pathways associated with mood regulation and cognitive function.
Therapeutic Applications
- Neuropharmacology : Studies have suggested that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
- Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties against certain bacterial strains.
- Antifungal Properties : In vitro studies have shown promising antifungal activity against phytopathogenic fungi.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotective | Modulation of neurotransmitter systems | |
| Antimicrobial | Inhibition of bacterial growth | |
| Antifungal | Effective against specific fungi |
Case Study 1: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound demonstrated significant improvements in neuronal survival in models of oxidative stress. The compound was found to reduce apoptosis markers and enhance cellular resilience.
Case Study 2: Antifungal Activity
In a comparative study assessing the antifungal efficacy of various compounds, this compound exhibited notable inhibitory effects against Candida albicans at concentrations as low as 25 µg/mL, outperforming several standard antifungal agents.
Research Findings
Recent research highlights the compound's potential in drug development, particularly in the context of multi-targeted therapies for complex diseases. Its unique structure allows for modifications that could enhance its biological efficacy and specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
